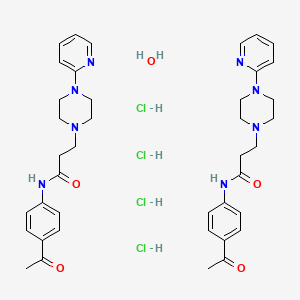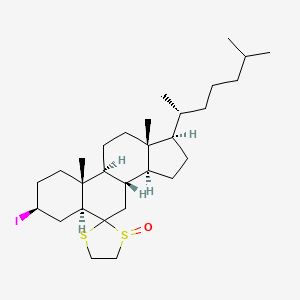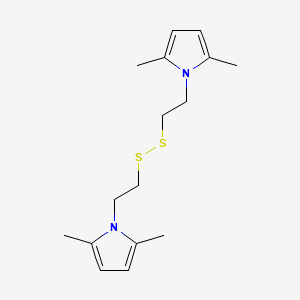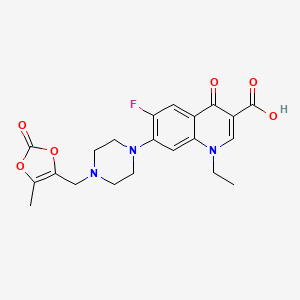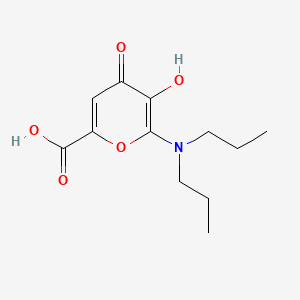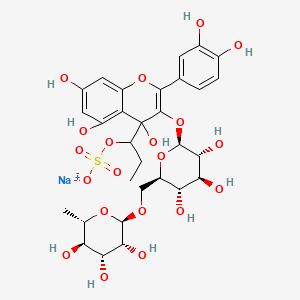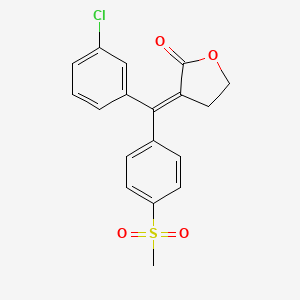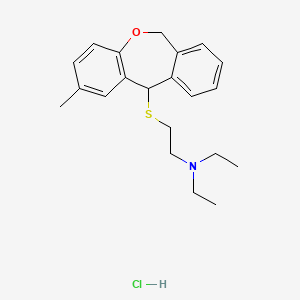
Dihydrotestosterone butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a dihydrotestosterone ester that was never marketed . This compound is known for its potent androgenic properties and is primarily used in scientific research rather than clinical applications.
準備方法
Synthetic Routes and Reaction Conditions: Dihydrotestosterone butyrate is synthesized through the esterification of dihydrotestosterone with butyric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: Dihydrotestosterone butyrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, dihydrotestosterone.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Dihydrotestosterone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dihydrotestosterone butyrate is primarily used in scientific research due to its potent androgenic properties. Its applications include:
Chemistry: Studying the chemical properties and reactions of androgens and their derivatives.
Biology: Investigating the biological effects of androgens on cellular processes and gene expression.
Medicine: Researching potential therapeutic uses of androgens in treating conditions like hypogonadism and muscle wasting.
Industry: Exploring the use of synthetic androgens in various industrial applications, including the development of performance-enhancing drugs.
作用機序
Dihydrotestosterone butyrate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of androgen-responsive genes. The molecular targets include the androgen receptor and various co-regulatory proteins involved in gene expression . The pathways involved include the androgen receptor signaling pathway, which regulates the development and maintenance of male characteristics and muscle growth.
類似化合物との比較
Androstanolone (Stanolone):
Testosterone: The primary male sex hormone, which can be converted to dihydrotestosterone in the body.
Nandrolone: An anabolic steroid with similar anabolic properties but different androgenic effects.
Uniqueness: Dihydrotestosterone butyrate is unique due to its esterified form, which affects its pharmacokinetics and duration of action. Unlike its parent compound, dihydrotestosterone, the esterified form allows for a more controlled release and prolonged effect when administered.
特性
CAS番号 |
18069-66-4 |
|---|---|
分子式 |
C23H36O3 |
分子量 |
360.5 g/mol |
IUPAC名 |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C23H36O3/c1-4-5-21(25)26-20-9-8-18-17-7-6-15-14-16(24)10-12-22(15,2)19(17)11-13-23(18,20)3/h15,17-20H,4-14H2,1-3H3/t15-,17-,18-,19-,20-,22-,23-/m0/s1 |
InChIキー |
RRZYEXJGOQLDMJ-VJYMJRGRSA-N |
異性体SMILES |
CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
正規SMILES |
CCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


